Introduction: The Significance of the 1,2-Benzisoxazole Scaffold
Introduction: The Significance of the 1,2-Benzisoxazole Scaffold
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,2-Benzisoxazole-3-carboxaldehyde
The 1,2-benzisoxazole ring system is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its unique electronic and steric properties allow it to serve as a versatile framework in the design of a wide array of therapeutic agents. This scaffold is the core of several marketed drugs, including the antipsychotic risperidone and the anticonvulsant zonisamide.[1][3] The broad biological activities associated with 1,2-benzisoxazole derivatives—spanning antimicrobial, anti-inflammatory, anticancer, and antipsychotic applications—underscore the scaffold's importance in drug discovery.[1][2][4]
Within this chemical class, 1,2-Benzisoxazole-3-carboxaldehyde emerges as a pivotal synthetic intermediate. Its aldehyde functionality provides a reactive handle for extensive chemical elaboration, enabling the synthesis of diverse libraries of compounds for biological screening. This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of 1,2-Benzisoxazole-3-carboxaldehyde, tailored for researchers and scientists in the field of drug development.
Core Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. 1,2-Benzisoxazole-3-carboxaldehyde is a stable, solid compound under standard conditions, though proper storage is crucial for maintaining its purity.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 84395-93-7 | [5][6][7][8] |
| Molecular Formula | C₈H₅NO₂ | [5][6] |
| Molecular Weight | 147.13 g/mol | [5][6][9] |
| Appearance | Solid | [8] |
| Melting Point | 61-65 °C | [10] |
| Purity | Typically ≥97% | [8][11] |
| Storage | Inert atmosphere, 2-8°C | [8] |
| InChI Key | BCFOTUOMXLELAR-UHFFFAOYSA-N | [8][11] |
| SMILES | c1ccc2c(c1)c(no2)C=O | [5] |
Spectroscopic Data for Structural Elucidation
The identity and purity of 1,2-Benzisoxazole-3-carboxaldehyde are unequivocally confirmed through a combination of spectroscopic techniques. The following data represent the characteristic spectral signature of the molecule.
| Spectroscopy | Observed Signals (Solvent: CDCl₃) | Interpretation |
| ¹H NMR | δ 10.43 (s, 1H), δ 8.20 (d, 1H), δ 7.68 (m, 2H), δ 7.48 (m, 1H) | The sharp singlet at δ 10.43 is characteristic of the aldehydic proton. The downfield signals between δ 7.48 and δ 8.20 correspond to the four protons of the fused benzene ring.[10] |
| ¹³C NMR | δ 163.2 (C-7a), δ 157.8 (C-3) | Key signals confirming the heterocyclic core structure.[10] The aldehyde carbon signal is also expected in the downfield region. |
| Mass Spec (Exact Mass) | 147.032028402 Da | Provides the precise mass for molecular formula confirmation.[9] |
Synthesis of 1,2-Benzisoxazole-3-carboxaldehyde
A reliable and scalable synthesis is crucial for any key building block. While various methods exist for constructing the benzisoxazole core, a common and effective laboratory-scale preparation of the 3-carboxaldehyde derivative proceeds from the readily available 3-methyl-1,2-benzisoxazole.[10] This multi-step approach involves functional group manipulation at the 3-position.
The rationale behind this pathway is the controlled oxidation of the methyl group. Direct oxidation is often challenging and can lead to over-oxidation or low yields.[10] Therefore, a more controlled sequence involving bromination, etherification, and subsequent oxidation of the resulting primary alcohol provides a more robust route to the desired aldehyde.[10]
Detailed Experimental Protocol
Step 1: Benzylic Bromination of 3-Methyl-1,2-benzisoxazole
-
To a solution of 3-methyl-1,2-benzisoxazole in a suitable solvent like carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture under irradiation with a light source to initiate the radical reaction. The causality here is that light initiates the homolytic cleavage of the N-Br bond in NBS, starting the radical chain reaction that selectively brominates the benzylic methyl group.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromomethyl-1,2-benzisoxazole.[10]
Step 2: Synthesis of 3-Ethoxymethyl-1,2-benzisoxazole
-
Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. This is a self-validating step; the use of freshly prepared NaOEt from sodium metal and ethanol ensures an anhydrous, strongly nucleophilic medium.
-
Add the 3-bromomethyl-1,2-benzisoxazole dropwise to the NaOEt solution at room temperature.
-
Heat the reaction mixture to reflux for approximately 1 hour. This Sₙ2 reaction displaces the bromide with the ethoxide nucleophile.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford 3-ethoxymethyl-1,2-benzisoxazole.[10]
Step 3: Ether Cleavage to 3-Hydroxymethyl-1,2-benzisoxazole
-
Dissolve the 3-ethoxymethyl-1,2-benzisoxazole in a dry, inert solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath and add a Lewis acid, typically boron tribromide (BBr₃), dropwise. BBr₃ is a powerful reagent for cleaving ethers, chosen for its high efficiency under mild conditions.
-
Stir the reaction at low temperature and allow it to warm to room temperature.
-
Carefully quench the reaction with methanol or water.
-
Perform a standard aqueous workup and purify the crude material to obtain 3-hydroxymethyl-1,2-benzisoxazole.[10]
Step 4: Oxidation to 1,2-Benzisoxazole-3-carboxaldehyde
-
Dissolve the 3-hydroxymethyl-1,2-benzisoxazole in dry dichloromethane.
-
Add pyridinium dichromate (PDC), a mild oxidizing agent, to the solution. PDC is selected over stronger oxidants like potassium permanganate to prevent over-oxidation to the carboxylic acid.[10]
-
Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting alcohol.
-
Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate and purify by chromatography to yield the final product, 1,2-Benzisoxazole-3-carboxaldehyde, as a solid.[10]
Chemical Reactivity and Synthetic Applications
The aldehyde group at the C3 position is the epicenter of the molecule's synthetic utility. It readily participates in a variety of classical carbon-carbon and carbon-nitrogen bond-forming reactions, providing access to a vast chemical space for drug discovery.
Knoevenagel Condensation
This reaction is a cornerstone for synthesizing α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or ammonium acetate.[12][13] The resulting conjugated system is a common feature in biologically active molecules.
Experimental Protocol: Synthesis of Benzylidenemalononitrile Derivative
-
In a flask, combine 1,2-Benzisoxazole-3-carboxaldehyde (1 eq.) and malononitrile (1 eq.) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as ammonium acetate or piperidine.[14]
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
The product often precipitates from the reaction mixture upon completion.
-
Collect the solid product by filtration, wash with cold solvent, and dry. Recrystallization can be performed if further purification is needed.[14]
Wittig Reaction
The Wittig reaction is an indispensable tool for olefination, converting aldehydes into alkenes with high regio- and stereocontrol.[15][16] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This method is particularly valuable for introducing exocyclic double bonds or extending carbon chains.
Experimental Protocol: General Alkene Synthesis
-
Prepare the phosphorus ylide in situ. Suspend the corresponding triphenylphosphonium salt in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to a low temperature (e.g., -78°C or 0°C) and add a strong base such as n-butyllithium or sodium hydride to deprotonate the salt and form the brightly colored ylide.
-
Dissolve 1,2-Benzisoxazole-3-carboxaldehyde in dry THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[17]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent. The major challenge in purification is the removal of the triphenylphosphine oxide byproduct, which often requires careful column chromatography.[18]
Reductive Amination
Reductive amination is one of the most powerful methods for synthesizing amines, a functional group prevalent in over 80% of pharmaceuticals. The reaction proceeds via the initial formation of an imine between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[19][20]
Experimental Protocol: Synthesis of a Secondary Amine
-
Dissolve 1,2-Benzisoxazole-3-carboxaldehyde (1 eq.) and the desired primary amine (1-1.2 eq.) in a suitable solvent, often 1,2-dichloroethane (DCE) or methanol.
-
Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture.[19] This reagent is chosen for its selectivity; it is mild enough not to reduce the starting aldehyde but readily reduces the iminium ion intermediate as it forms. This selectivity is key to the success of this one-pot procedure.
-
A small amount of acetic acid can be added as a catalyst, particularly for less reactive amines or ketones.
-
Stir the reaction at room temperature for several hours to overnight.
-
Quench the reaction by adding an aqueous basic solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and purify by chromatography.[19]
Conclusion
1,2-Benzisoxazole-3-carboxaldehyde is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined physicochemical properties and clear spectroscopic signature allow for its reliable identification and use. The strategic position of the aldehyde group on the privileged benzisoxazole scaffold provides a gateway for a multitude of chemical transformations, including Knoevenagel condensations, Wittig reactions, and reductive aminations. These reactions enable the straightforward synthesis of diverse molecular architectures, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents. As such, a thorough understanding of the chemical properties and reactivity of this intermediate is essential for researchers and scientists dedicated to the field of drug discovery.
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